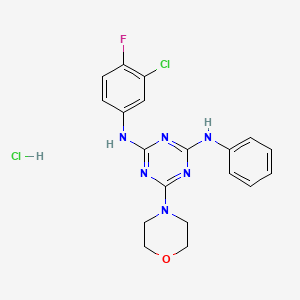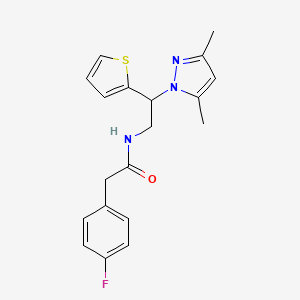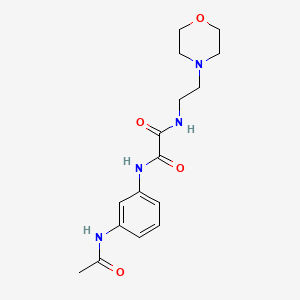![molecular formula C15H12N6O3S B2532423 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1203328-89-5](/img/structure/B2532423.png)
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H12N6O3S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
- Heterocyclic Compounds Synthesis : The compound has been used as a precursor in the synthesis of various heterocycles, demonstrating significant potential in the field of organic chemistry and pharmacology. For instance, its application in synthesizing derivatives with insecticidal properties against cotton leafworms illustrates its utility in agricultural pest control (Fadda et al., 2017).
Medicinal Chemistry and Structural Analysis
- Importance in Medicinal Chemistry : This compound and its analogs, such as pyridazine derivatives, are crucial in medicinal chemistry due to their pharmaceutical significance. Detailed structural analysis and synthesis methods further enhance their applicability in drug design and development (Sallam et al., 2021).
Bioactivity Research
- Bioactivity and Synthesis : The compound's role in synthesizing novel heterocyclic systems with potential bioactivity is significant. Studies explore its use in creating compounds with potential antibacterial, antifungal, and antitubercular activities, expanding its relevance in the field of bioactive compound synthesis (Shiradkar & Kale, 2006).
Antihistaminic and Anti-inflammatory Properties
- Synthesis of Antihistaminic Agents : Compounds synthesized from this chemical have shown promising results in antihistaminic activity and inhibiting eosinophil infiltration, highlighting its potential in developing treatments for allergies and inflammation (Gyoten et al., 2003).
Antiviral and Antimicrobial Applications
- Antiviral and HIV Inhibition : Derivatives of this compound have been evaluated for antiviral activity against HIV, with some showing promising results. Their role in inhibiting viral replication in cell culture models underscores their potential in antiviral drug development (Khan et al., 2014).
- Antimicrobial Activity : Additionally, derivatives have been studied for their antimicrobial properties, further emphasizing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that includes [1,2,4]triazolo[4,3-a]pyrazine derivatives , which have been studied as potential c-Met kinase inhibitors . .
Mode of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives , it might inhibit the activity of its target kinase, leading to a decrease in the signaling pathways that the kinase is involved in .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways. If it acts as a kinase inhibitor like other [1,2,4]triazolo[4,3-a]pyrazine derivatives , it could affect multiple signaling pathways that are regulated by the target kinase.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts as a kinase inhibitor, it could potentially stop or slow down the growth of cells that are dependent on the signaling pathways regulated by the target kinase .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, very thermostable energetic materials based on a fused-triazole backbone have shown superior thermostability . .
Eigenschaften
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c1-9-7-14(24-20-9)16-13(22)8-25-15-18-17-12-5-4-10(19-21(12)15)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDIOGQEMBJBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

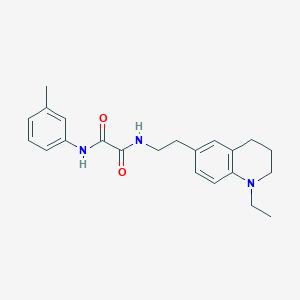

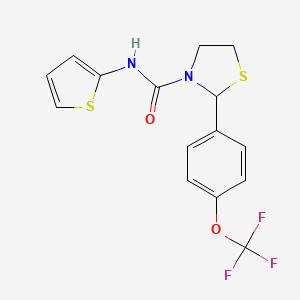

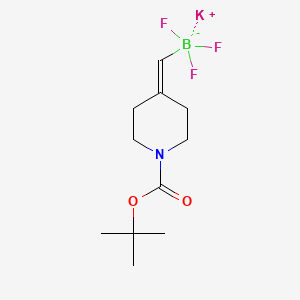

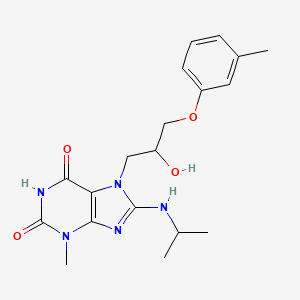
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)
![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)
